molecular formula C17H13Cl2NO5 B2878922 Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate CAS No. 327100-48-1

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate

Cat. No.: B2878922
CAS No.: 327100-48-1
M. Wt: 382.19
InChI Key: UVMDOOHKKDSVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a fused bicyclic pyran derivative characterized by a dihydropyrano[4,3-b]pyran scaffold. Key structural features include:

  • A methyl ester group at position 3.
  • A 2-amino substituent at position 2.
  • A 7-methyl group on the pyran ring.
  • A 5-oxo moiety contributing to the conjugated system.
  • A 2,4-dichlorophenyl group at position 4, providing steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(9-4-3-8(18)6-10(9)19)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMDOOHKKDSVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,4-dichlorobenzaldehyde, methyl acetoacetate, and urea in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer double bonds .

Scientific Research Applications

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Differences

The compound is compared to two structurally related analogs:

Ethyl 2-amino-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4h) Substituent Variations:

  • Ester group : Ethyl (vs. methyl in the target compound).
  • Aromatic substituent: 4-Trifluoromethylphenyl (vs. 2,4-dichlorophenyl).

Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Scaffold Differences: Pyrano[3,2-b]pyran (vs. pyrano[4,3-b]pyran in the target compound). Substituent Variations:

  • Aromatic substituent : 2-Chlorophenyl (vs. 2,4-dichlorophenyl).
  • Position 6: Hydroxymethyl (vs.
Physical and Chemical Properties
Property Target Compound (Hypothetical Data) Compound 4h Compound from
Molecular Formula C₁₈H₁₄Cl₂NO₅ (hypothetical) C₂₀H₁₇F₃NO₅ C₁₇H₁₄ClNO₆
Molar Mass (g/mol) ~420.22 (hypothetical) 432.35 363.75
Melting Point (°C) Not reported 155–158 Not reported
Density (g/cm³) Not reported Not reported 1.53 (predicted)
Boiling Point (°C) Not reported Not reported 622.5 (predicted)
pKa Not reported Not reported 15.28 (predicted)

Key Observations :

  • Compound 4h has a lower predicted lipophilicity due to the trifluoromethyl group, which may reduce membrane permeability compared to the dichlorophenyl group in the target compound.
  • The hydroxymethyl substituent in ’s compound likely enhances solubility but may reduce metabolic stability compared to the target compound’s 7-methyl group.

Biological Activity

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a synthetic compound with potential biological activity. It belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

  • Molecular Formula: C16H14Cl2N2O3
  • Molecular Weight: 349.17 g/mol
  • Melting Point: 230-231 °C
  • Boiling Point: 597.7 ± 50.0 °C (predicted)

The structure features a pyrano-pyridine framework with dichlorophenyl and carboxylate substituents that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. Research indicates that derivatives of pyrano-pyridine exhibit significant inhibitory activity against various cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of several pyran derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds with similar structures exhibited enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed a synergistic effect, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds within the pyrano class have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Research Findings:
A study reported that certain pyran derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents . The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Research indicates that similar compounds exhibit broad-spectrum antibacterial and antifungal activities.

Table: Antimicrobial Activity Comparison

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Methyl DerivativeCandida albicans8 µg/mL

In this context, the methyl derivative showed significant activity against Candida albicans at lower concentrations compared to other tested compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.